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Compound of Interest

Compound Name:
5-nitro-1H-pyrazole-3-

carbohydrazide

CAS No.: 297149-33-8

Cat. No.: B1437762

Get Quote

Introduction: The Rising Prominence of Pyrazole
Carbohydrazides
In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone scaffold,

renowned for its presence in a multitude of clinically significant agents.[1][2][3] When this

privileged heterocycle is functionalized with a carbohydrazide moiety (–CONHNH₂), a class of

compounds with a remarkably broad spectrum of biological activities emerges.[1][4] These

derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and enzyme

inhibitory activities.[1][4][5] The precise three-dimensional arrangement of atoms and functional

groups in these molecules is intrinsically linked to their therapeutic efficacy and mechanism of

action.[6] Therefore, the unambiguous structural elucidation of novel pyrazole carbohydrazide

derivatives is not merely a routine characterization step but a critical prerequisite for rational

drug design and the establishment of definitive Structure-Activity Relationships (SAR).

This guide provides an in-depth, field-proven framework for the comprehensive structural

characterization of these molecules. It moves beyond a simple listing of techniques to explain
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the causality behind experimental choices, ensuring a self-validating, synergistic approach to

structure confirmation.

The Integrated Spectroscopic & Crystallographic
Workflow
No single analytical technique can provide a complete structural picture. An integrated

approach, where the outputs of multiple techniques corroborate one another, is the only

pathway to absolute structural certainty. The workflow logically progresses from determining

fundamental properties like molecular mass to mapping the intricate connectivity and, finally, to

defining the precise 3D architecture.
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Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Gateway
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Mass spectrometry serves as the initial analytical checkpoint, providing the molecular weight of

the novel compound and, through high-resolution analysis, its elemental composition.

Expert Insight: For pyrazole carbohydrazides, which possess multiple nitrogen atoms capable

of protonation, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization

technique that typically yields a prominent protonated molecular ion peak ([M+H]⁺), minimizing

initial fragmentation and simplifying the determination of the molecular mass.

Experimental Protocol: ESI-MS

Sample Preparation: Dissolve approximately 0.1-1.0 mg of the purified compound in 1 mL of

a suitable solvent (e.g., methanol, acetonitrile). The solution must be free of particulate

matter.

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap)

equipped with an ESI source.

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

Data Acquisition: Acquire data in positive ion mode. The accurate mass measurement of the

[M+H]⁺ ion allows for the calculation of the elemental formula using the instrument's

software.

Fragmentation Analysis (MS/MS): To gain further structural insight, select the [M+H]⁺ ion for

collision-induced dissociation (CID). The resulting fragmentation pattern can reveal

characteristic losses.[7][8] For pyrazole carbohydrazides, common fragmentation pathways

include the cleavage of the amide bond and ruptures within the pyrazole ring.[7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Mapping
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups

present in the molecule. This is a crucial validation step to confirm that the synthesis has

produced a molecule with the expected chemical architecture.

Expert Insight: The carbohydrazide moiety provides a rich and highly characteristic FTIR

signature. The presence and positions of these bands are strong evidence for the successful
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incorporation of this group.

Data Presentation: Key FTIR Absorptions for Pyrazole Carbohydrazides

Functional Group Vibration Type
Typical
Wavenumber
(cm⁻¹)

Intensity

N-H (Amine & Amide) Stretch 3200 - 3400
Medium-Strong, often

broad

C-H

(Aromatic/Heteroarom

atic)

Stretch 3000 - 3150 Medium

C=O (Amide I band) Stretch 1650 - 1690 Strong

N-H (Amide II band) Bend 1510 - 1550 Medium-Strong

C=N & C=C (Pyrazole

Ring)
Stretch 1400 - 1600 Medium-Variable

Reference for general frequency ranges.[10][11]

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)

Sample Preparation: Place a small amount (a few milligrams) of the solid, dry sample directly

onto the ATR crystal.

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract

atmospheric (CO₂, H₂O) absorptions.

Sample Scan: Lower the ATR press to ensure firm contact between the sample and the

crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good

signal-to-noise ratio over a range of 4000-600 cm⁻¹.

Data Analysis: Identify the characteristic peaks and compare them to the expected values in

the table above.[12]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Connectivity Blueprint
NMR is arguably the most powerful tool for elucidating the complete structure of an organic

molecule in solution.[13] It provides detailed information about the chemical environment,

connectivity, and relative number of hydrogen and carbon atoms. For pyrazole carbohydrazide

derivatives, ¹H and ¹³C NMR are essential.[14][15]

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is

often ideal for these compounds. Its high polarity readily dissolves the often crystalline

derivatives, and its ability to form hydrogen bonds allows for the clear observation of

exchangeable N-H protons from the amide and hydrazide groups, which appear as distinct,

broad singlets.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Key Signals to Analyze:

N-H Protons: Look for broad singlets in the downfield region (typically > 8.0 ppm), which

are characteristic of amide and amine protons.

Aromatic/Pyrazole Protons: Signals in the 7.0 - 9.0 ppm range correspond to protons on

the pyrazole ring and any other aromatic substituents. Their splitting patterns (singlet,

doublet, triplet) and coupling constants (J-values) are crucial for determining their

relative positions.[16][17]

Aliphatic Protons: Signals in the 0.5 - 4.5 ppm range correspond to any alkyl

substituents.
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Integration: The integral of each peak is directly proportional to the number of protons it

represents.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique

carbon atom.

Key Signals to Analyze:

Carbonyl Carbon (C=O): A characteristic peak in the highly downfield region of 160-180

ppm confirms the amide group.

Aromatic/Pyrazole Carbons: Signals in the 110-160 ppm range.

Aliphatic Carbons: Signals in the 10-60 ppm range.

2D NMR (if necessary): For complex structures with overlapping signals, 2D NMR

experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for

unambiguously assigning proton and carbon signals and confirming connectivity.

Single-Crystal X-ray Crystallography: The Definitive
3D Structure
While spectroscopic methods provide a robust picture of the molecular structure, single-crystal

X-ray crystallography offers the "gold standard" of proof.[6] It provides an unambiguous

determination of the three-dimensional arrangement of atoms in the solid state, including bond

lengths, bond angles, and stereochemistry.[18][19]

Expert Insight: Growing diffraction-quality single crystals can be the most challenging part of

the process. Slow evaporation of a saturated solution in a binary solvent system (e.g.,

ethanol/water or dichloromethane/hexane) is a common and effective technique. The quality of

the crystal directly dictates the quality of the final structural model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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